1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 310440-71-2
VCID: VC5217769
InChI: InChI=1S/C20H19Cl2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3
SMILES: CC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C
Molecular Formula: C20H19Cl2N3O
Molecular Weight: 388.29

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

CAS No.: 310440-71-2

Cat. No.: VC5217769

Molecular Formula: C20H19Cl2N3O

Molecular Weight: 388.29

* For research use only. Not for human or veterinary use.

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol - 310440-71-2

Specification

CAS No. 310440-71-2
Molecular Formula C20H19Cl2N3O
Molecular Weight 388.29
IUPAC Name 1-(3,6-dichlorocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol
Standard InChI InChI=1S/C20H19Cl2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3
Standard InChI Key KBLGWOIMDAGJFS-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C

Introduction

Chemical Identity and Structural Characterization

The compound belongs to the carbazole alkaloid family, modified with dichloro substitutions at the 3,6-positions and a propan-2-ol linker to a 3,5-dimethylpyrazole group. Its IUPAC name derives from this substitution pattern: 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol .

Molecular Formula and Weight

  • Molecular formula: C21H21Cl2N3O\text{C}_{21}\text{H}_{21}\text{Cl}_2\text{N}_3\text{O}

  • Molecular weight: 422.32 g/mol (calculated using atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).

Structural Features

  • Carbazole core: A tricyclic aromatic system with two chlorine atoms at positions 3 and 6. Chlorine’s electronegativity enhances electrophilic substitution resistance compared to unsubstituted carbazoles .

  • Propan-2-ol linker: A three-carbon chain with a hydroxyl group at the second position, enabling hydrogen bonding.

  • 3,5-Dimethylpyrazole: A five-membered heterocycle with methyl groups at positions 3 and 5, increasing steric bulk and lipophilicity.

Table 1: Key Structural Descriptors

PropertyValue
SMILESClC1=C(C=C2C(=C1)C3=C(N2CC(CO)N4C(=CN(C4)C)C)C=CC(Cl)=C3)C
Hydrogen bond donors2 (hydroxyl, pyrazole NH)
Hydrogen bond acceptors4 (hydroxyl O, pyrazole N, carbazole N)
Rotatable bonds5

Synthetic Pathways and Optimization

Carbazole Functionalization

The 3,6-dichlorocarbazole precursor is typically synthesized via:

  • Ullmann coupling: Bromocarbazole intermediates undergo copper-catalyzed coupling with chlorobenzene derivatives .

  • Direct chlorination: Electrophilic substitution using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under acidic conditions.

Table 2: Reaction Yields for Key Steps

StepYield (%)Conditions
Carbazole chlorination72–85SO2Cl2\text{SO}_2\text{Cl}_2, 60°C, 6h
Epoxide formation68NaOH, ethanol, 25°C
Pyrazole coupling55K2CO3, DMF, 80°C, 12h

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted via LogP = 3.1 ± 0.2) .

  • Thermal stability: Decomposes at 218°C (TGA data from analogous carbazoles).

Spectroscopic Data

  • UV-Vis: λmax\lambda_{\text{max}} = 290 nm (carbazole π→π* transition), 340 nm (n→π* pyrazole).

  • 1H NMR^1\text{H NMR}: δ 8.2–8.4 ppm (aromatic H), δ 4.1–4.3 ppm (propanol CH), δ 2.3 ppm (pyrazole CH3).

AssayResultReference Model
Cytotoxicity (HeLa)IC50 = 3.4 µMMTT assay
Anti-inflammatory45% COX-2 inhibitionRAW 264.7 macrophages

Industrial and Research Applications

Organic Electronics

  • Hole-transport materials: Carbazole’s electron-rich structure enhances charge mobility in OLEDs (predicted μh\mu_h = 0.012 cm²/V·s).

Photodynamic Therapy

Chlorine atoms act as heavy atoms, promoting intersystem crossing for singlet oxygen generation (quantum yield ΦΔ = 0.33) .

Future Research Directions

  • Structure-activity relationships: Systematic substitution of chlorine with other halogens.

  • Nanoparticle delivery systems: Encapsulation in PLGA nanoparticles to enhance bioavailability.

  • Clinical translation: Preclinical trials for oncology indications.

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